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molecular formula C10H11BrN2S B8427985 1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile

1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile

Cat. No. B8427985
M. Wt: 271.18 g/mol
InChI Key: FXONLLATQTVAQK-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

N-Bromosuccinimide (0.33 g, 1.87 mmol) was added to a solution of the product from Step 1 (300 mg, 1.56 mmol) in DMF (5 ml) and the resulting reaction mixture was stirred at room temperature for 2 hrs. 2 aliquots of N-bromosuccinimide (0.33 g, 1.87 mmol) were added over a period of 23 hrs before addition of saturated aqueous Na2S2O3 (10 mL). The mixture was then extracted with EtOAc (2×20 mL) and the combined organic layers were washed with brine (50 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica (gradient elution 7% to 60% EtOAc in Hexanes) to afford 1-(5-bromo-1,3-thiazol-2-yl)cyclohexanecarbonitrile (96 mg, 0.35 mmol, 22.7% yield) as a pale yellow oil. MS ESI: [M+]+ m/z 272.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[S:9]1[CH:13]=[CH:12][N:11]=[C:10]1[C:14]1([C:20]#[N:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[O-]S([O-])(=S)=O.[Na+].[Na+]>CN(C=O)C>[Br:1][C:13]1[S:9][C:10]([C:14]2([C:20]#[N:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[N:11][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
300 mg
Type
reactant
Smiles
S1C(=NC=C1)C1(CCCCC1)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.33 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Na2S2O3
Quantity
10 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica (gradient elution 7% to 60% EtOAc in Hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CN=C(S1)C1(CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.35 mmol
AMOUNT: MASS 96 mg
YIELD: PERCENTYIELD 22.7%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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